![molecular formula C12H17ClNO3P B14096038 1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine](/img/structure/B14096038.png)
1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine
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Overview
Description
1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a diethoxyphosphorylmethyl group, and a methanimine group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine typically involves the reaction of 3-chlorobenzaldehyde with diethyl phosphite and an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Hydrolysis: The diethoxyphosphorylmethyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC): A synthetic cathinone with stimulant properties.
1-(3-chlorophenyl)piperazine (mCPP): A psychoactive compound with serotonergic activity.
The uniqueness of this compound lies in its specific structure and the presence of the diethoxyphosphorylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClNO3P/c1-3-16-18(15,17-4-2)10-14-9-11-6-5-7-12(13)8-11/h5-9H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTILIKXXKKHOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN=CC1=CC(=CC=C1)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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